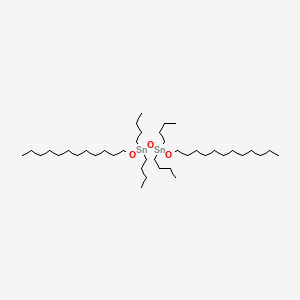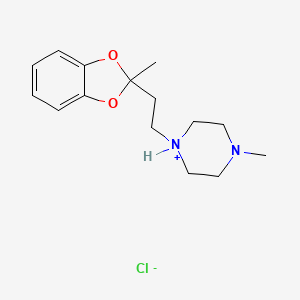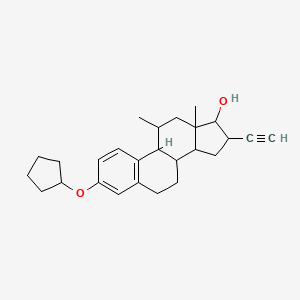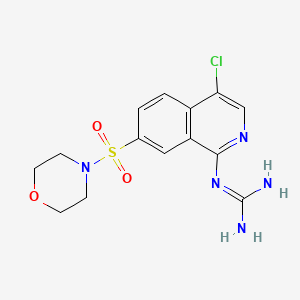
2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is a chemical compound with the molecular formula C5H8Cl6O4P2 and a molecular weight of 406.78 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This property makes it useful in cross-linking reactions and as a reagent in organic synthesis . The molecular targets include hydroxyl, amino, and thiol groups on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis-(chloromethyl)-1,3-propanediol: This compound is a precursor in the synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) and shares similar reactivity.
Phosphorodichloridic acid derivatives: These compounds have similar phosphate groups and undergo similar chemical reactions.
Uniqueness
2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is unique due to its dual chloromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
5305-82-8 |
|---|---|
Molekularformel |
C5H8Cl6O4P2 |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethyl)-3-dichlorophosphoryloxy-2-(dichlorophosphoryloxymethyl)propane |
InChI |
InChI=1S/C5H8Cl6O4P2/c6-1-5(2-7,3-14-16(8,9)12)4-15-17(10,11)13/h1-4H2 |
InChI-Schlüssel |
TZPHRHGGIAEPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COP(=O)(Cl)Cl)(CCl)CCl)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
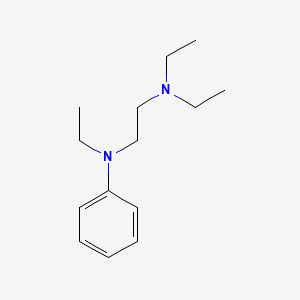
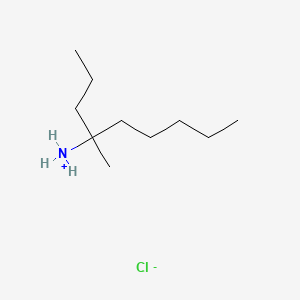

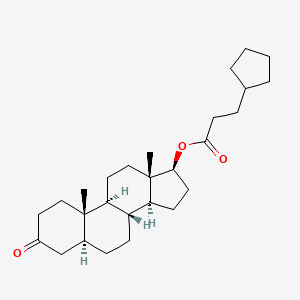
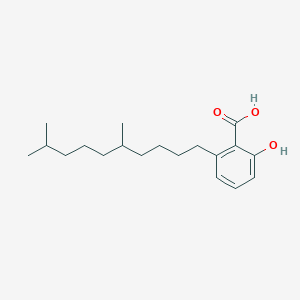
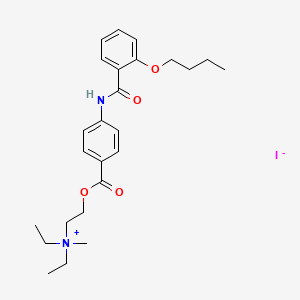
![Benzo[c]picene](/img/structure/B15344365.png)
